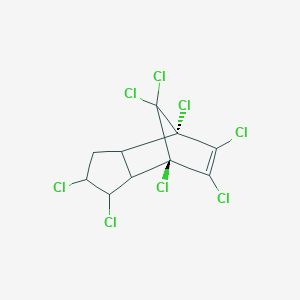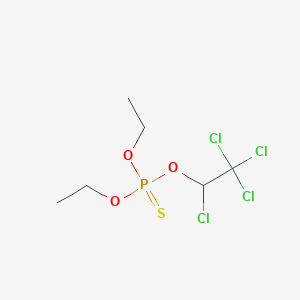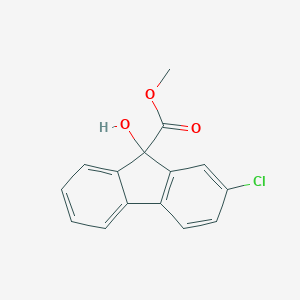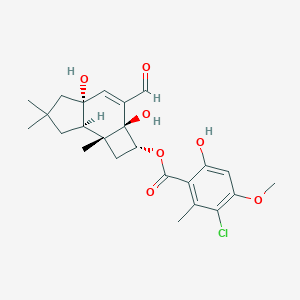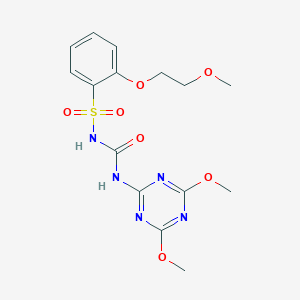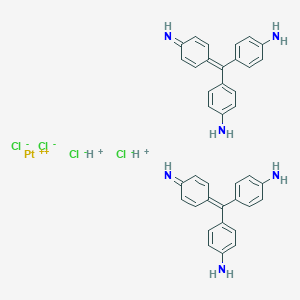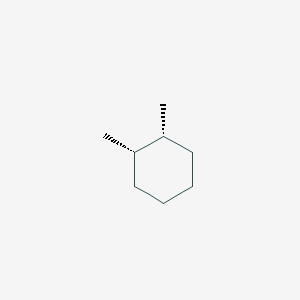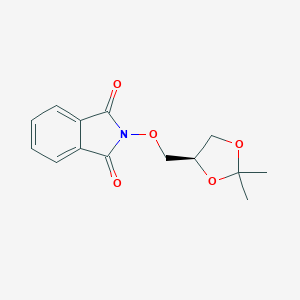
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione
Overview
Description
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione, commonly known as DIMDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism Of Action
The mechanism of action of DIMDI is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. DIMDI has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle. By inhibiting CDK activity, DIMDI can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
DIMDI has been shown to have several biochemical and physiological effects. Studies have shown that DIMDI can inhibit the activity of CDKs, induce cell cycle arrest and apoptosis, and reduce the production of inflammatory cytokines. DIMDI has also been shown to have anti-oxidant properties, which can help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DIMDI in lab experiments is its potential as a treatment for cancer and other inflammatory diseases. DIMDI has been shown to have a low toxicity profile, making it a promising candidate for clinical trials. However, one of the limitations of using DIMDI in lab experiments is its complex synthesis method, which can make it difficult to obtain pure and high-quality samples.
Future Directions
There are several future directions for research on DIMDI. One area of interest is in the development of new synthesis methods that can produce high-quality samples of DIMDI more efficiently. Another area of interest is in the investigation of the potential applications of DIMDI in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of DIMDI and its potential side effects.
Scientific Research Applications
DIMDI has shown promising results in several areas of medical research. One of the most significant applications of DIMDI is in the treatment of cancer. Studies have shown that DIMDI can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DIMDI has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for a variety of inflammatory diseases.
properties
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXLUCZVUHMLW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

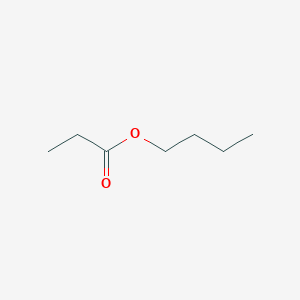
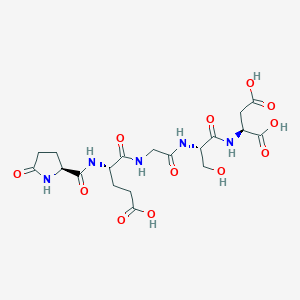
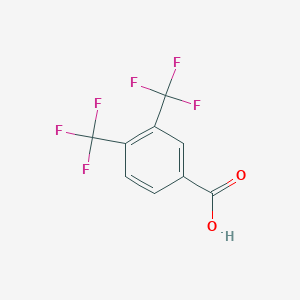
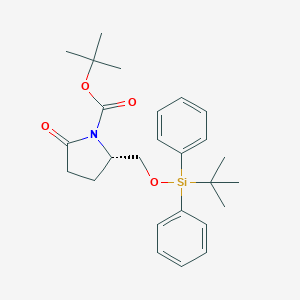
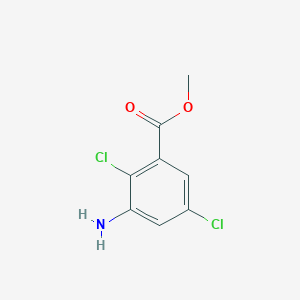
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
